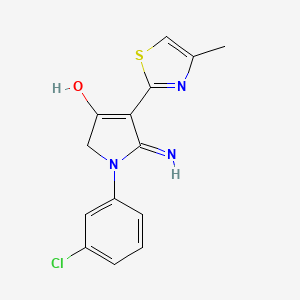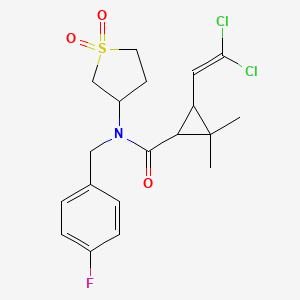![molecular formula C18H17ClN2O2 B12197276 1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione](/img/structure/B12197276.png)
1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and an ethylphenylamino group attached to an azolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.
Attachment of the Ethylphenylamino Group: This can be accomplished through nucleophilic substitution reactions, where an ethylphenylamine derivative reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]azolidine-2,5-dione: Differing by the presence of a methyl group instead of an ethyl group.
1-(4-Bromophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione: Differing by the presence of a bromine atom instead of chlorine.
1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]pyrrolidine-2,5-dione: Differing by the core structure being pyrrolidine instead of azolidine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and core structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-ethylanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-12-5-3-4-6-15(12)20-16-11-17(22)21(18(16)23)14-9-7-13(19)8-10-14/h3-10,16,20H,2,11H2,1H3 |
InChI Key |
CULMGUMADWIMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12197194.png)
![(4E)-1-benzyl-5-(4-ethoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12197202.png)
![5-{[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12197207.png)



![propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12197229.png)
![2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B12197231.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12197239.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12197246.png)

![3-(3-methylbutyl)-1-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]urea](/img/structure/B12197250.png)
![4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide](/img/structure/B12197265.png)
![(2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12197270.png)
